REACTION_CXSMILES
|
[C:1]([Br:5])(Br)(Br)Br.[Cl:6][C:7]1[CH:8]=[C:9](CO)[CH:10]=[N:11][C:12]=1[Cl:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>CC#N>[Br:5][CH2:1][C:9]1[CH:8]=[C:7]([Cl:6])[C:12]([Cl:13])=[N:11][CH:10]=1
|
Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1Cl)CO
|
Name
|
|
Quantity
|
393 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C(=NC1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |